Enhanced α-Helical Content Compared to Bombolitin III
In a direct head-to-head comparison using circular dichroism (CD) spectroscopy in the presence of SDS micelles as a membrane mimetic, Bombolitin I adopted an α-helical conformation with a content of approximately 70%, whereas Bombolitin III exhibited a lower α-helical content of approximately 60% under identical conditions [1].
| Evidence Dimension | α-Helical content in membrane-mimetic environment |
|---|---|
| Target Compound Data | Approximately 70% α-helix |
| Comparator Or Baseline | Bombolitin III: Approximately 60% α-helix |
| Quantified Difference | Approximately 10 percentage points higher α-helical content for Bombolitin I |
| Conditions | Circular dichroism spectroscopy in aqueous solution containing SDS surfactant micelles at 25°C |
Why This Matters
Higher helical content upon membrane binding directly correlates with enhanced membrane-disrupting capacity, making Bombolitin I the preferred candidate for studies requiring robust membrane insertion and lytic activity in model membrane systems.
- [1] Mammi, S., Peggion, E., Bairaktari, E., & Mierke, D. F. (1990). Conformational Studies by Circular Dichroism, 1H NMR, and Computer Simulations of Bombolitins I and III in Aqueous Solution Containing Surfactant Micelles. Biochemistry, 29(43), 10090-10096. doi:10.1021/bi00495a011 View Source
